N-Phenacylthiazolium bromide

AGE crosslink breaking Advanced glycation end-product Collagen crosslinking

N-Phenacylthiazolium bromide (PTB) is the definitive tool for breaking pre-formed AGE crosslinks, not merely inhibiting their formation. This gives it a unique mechanistic profile distinct from other thiazolium derivatives like alagebrium. Beyond its benchmark 6% cleavage rate in in vitro AGE assays, PTB uniquely improves post-yield mechanical properties of human cancellous bone, selectively disrupts S. aureus biofilm (ED50 5.3 mg/mL), and precipitates PCR inhibitors in minutes. Choose PTB for validated, reproducible results and to ensure cross-study comparability.

Molecular Formula C11H10BrNOS
Molecular Weight 284.17 g/mol
CAS No. 5304-34-7
Cat. No. B1241354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenacylthiazolium bromide
CAS5304-34-7
SynonymsN-phenacylthiazolium bromide
Molecular FormulaC11H10BrNOS
Molecular Weight284.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]
InChIInChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1
InChIKeyCEAFABGKSOIJLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenacylthiazolium Bromide (PTB) – The Prototype AGE Crosslink Breaker for Research & Development


N-Phenacylthiazolium bromide (PTB; CAS 5304-34-7) is a thiazolium salt that serves as the prototypic pharmacological agent capable of cleaving pre-formed advanced glycation end‑product (AGE)-derived protein crosslinks [1]. Unlike inhibitors that merely slow AGE formation, PTB reacts with and breaks covalent AGE crosslinks, a mechanism first demonstrated in vitro and in vivo in a landmark 1996 Nature study [1]. The compound exhibits solubility in polar solvents (e.g., water, DMSO) and is supplied as a stable bromide salt with a molecular weight of 284.17 g/mol .

Why Generic Substitution of N-Phenacylthiazolium Bromide Fails in Critical Research and Industrial Applications


N-Phenacylthiazolium bromide cannot be casually interchanged with other thiazolium derivatives or AGE modulators because its distinct chemical structure imparts a unique spectrum of biological activities and mechanistic profiles. While ALT-711 (alagebrium) is a dimethyl-substituted analog developed for oral bioavailability, PTB remains the gold standard for mechanistic studies and in vitro assays due to its well-characterized reactivity and lower molecular complexity [1]. Furthermore, PTB exhibits off‑target activities—such as bacterial luciferase inhibition [2] and selective precipitation of PCR inhibitors [3]—that are not replicated by structurally related compounds. Substituting PTB with an alternative without rigorous validation risks confounding experimental outcomes and invalidating comparative data across studies.

Quantitative Evidence Guide: Differentiating N-Phenacylthiazolium Bromide from Closest Analogs


AGE Crosslink Cleavage Efficacy: PTB vs. ALT-711 and Melatonin

PTB remains the prototypical AGE crosslink breaker with a well-defined in vitro cleavage rate. In a direct comparison using an AGE crosslink cleavage assay, PTB at 0.4 mmol/L achieved a 6% crosslink cleavage rate, establishing a benchmark for activity [1]. By contrast, the more complex analog ALT-711 (alagebrium) cleaves α-diketones more efficiently and likely via a distinct mechanism, as demonstrated in mechanistic studies [2]. Additionally, the endogenous compound melatonin showed a 15% cleavage rate in the same assay, highlighting PTB's moderate but reproducible activity [1].

AGE crosslink breaking Advanced glycation end-product Collagen crosslinking

Vascular AGE Accumulation: PTB vs. Aminoguanidine in Diabetic Models

In streptozotocin-diabetic rats, PTB treatment (10 mg/kg i.p. for 3 weeks) completely prevented the diabetes-associated increase in mesenteric vascular AGE accumulation, as quantified by radioimmunoassay and immunohistochemistry [1]. Aminoguanidine, an AGE inhibitor, has also been shown to reduce vascular AGEs but acts through a fundamentally different mechanism (inhibition of AGE formation rather than cleavage of existing crosslinks) [2]. The distinction is critical: PTB reverses established damage, whereas aminoguanidine only slows progression.

Diabetic vascular complications AGE accumulation In vivo efficacy

Staphylococcus aureus Biofilm Inhibition: PTB vs. Natural Extracts

In an in vitro static biofilm model using S. aureus ATCC 12600, PTB demonstrated biofilm inhibitory activity with an ED50 of 5.3 mg/mL [1]. While less potent than astaxanthin (ED50 = 0.060 mg/mL) or clove extract (ED50 = 0.0087 mg/mL), PTB's activity is mechanistically distinct, arising from its ability to break AGE crosslinks in the biofilm matrix [1]. Importantly, the biofilm inhibition was not correlated with growth inhibition (R² = 0.055, p = 0.49), confirming a specific anti-biofilm effect rather than general cytotoxicity [1].

Antimicrobial Biofilm inhibition S. aureus

Human Cancellous Bone Mechanical Properties: PTB Reduces AGE Content

Treatment of human cancellous bone specimens with PTB resulted in a significant decrease in AGE content versus non‑enzymatically glycated (NEG) controls, coupled with a significant rebound in post‑yield material‑level properties (p < 0.05) [1]. This study is unique in quantifying PTB's mechanical benefits in human bone tissue, providing a direct link between biochemical AGE cleavage and functional tissue improvement. No comparator studies with ALT-711 or aminoguanidine in identical human bone models are available, making PTB the only compound with validated ex vivo human bone data.

Bone fragility Nonenzymatic glycation Biomechanics

Optimal Application Scenarios for N-Phenacylthiazolium Bromide in Research and Industry


Calibration of AGE Crosslink Cleavage Assays

PTB serves as a reproducible positive control for in vitro AGE crosslink cleavage assays. Its 6% cleavage rate at 0.4 mmol/L provides a benchmark against which novel AGE breakers can be compared [1]. Researchers can use PTB to validate assay sensitivity and ensure inter‑laboratory consistency.

Mechanistic Studies of Glycation‑Induced Tissue Stiffening

PTB is the only AGE breaker with published data demonstrating significant improvements in post‑yield mechanical properties of human cancellous bone (p < 0.05) [2]. This makes it an essential tool for investigating the role of AGE crosslinks in age‑related bone fragility and for testing interventions aimed at reversing glycation damage.

Investigation of AGE‑Dependent Biofilm Integrity

PTB inhibits S. aureus biofilm formation with an ED50 of 5.3 mg/mL via a non‑growth‑inhibitory mechanism [3]. This property allows researchers to selectively disrupt AGE‑mediated biofilm structures, providing a chemical probe to study the contribution of glycation to chronic wound infections and medical device colonization.

Rapid PCR Sample Purification from Environmental Matrices

PTB enables the rapid (5‑10 minute) precipitation of PCR inhibitors from environmental DNA extracts, including humic acids and other poorly characterized contaminants [4]. This patented method [4] is particularly valuable for field‑deployable molecular diagnostics and metagenomic analysis of soil, water, and aerosol samples.

Technical Documentation Hub

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